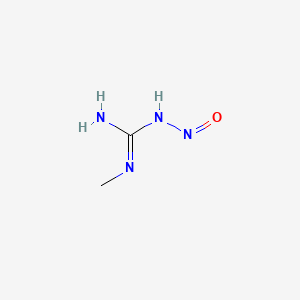

N-Methyl-N'-nitrosoguanidine

Description

BenchChem offers high-quality N-Methyl-N'-nitrosoguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-nitrosoguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13830-58-5 |

|---|---|

Molecular Formula |

C2H6N4O |

Molecular Weight |

102.10 g/mol |

IUPAC Name |

2-methyl-1-nitrosoguanidine |

InChI |

InChI=1S/C2H6N4O/c1-4-2(3)5-6-7/h1H3,(H3,3,4,5,7) |

InChI Key |

DMSDCBKFWUBTKX-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NN=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of N-Methyl-N'-nitrosoguanidine (MNNG) in DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental carcinogenesis and mutagenesis studies. Its biological activity stems from its ability to covalently modify DNA bases, leading to a cascade of cellular responses including DNA damage signaling, cell cycle arrest, and, if the damage is not properly repaired, mutagenesis and apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying MNNG-induced DNA alkylation, the types of DNA adducts formed, the cellular signaling pathways activated in response to this damage, and detailed experimental protocols for studying these effects.

Mechanism of Action: From Pro-mutagen to DNA Alkylating Agent

MNNG itself is not directly reactive with DNA. It requires decomposition to generate a highly reactive electrophilic species. The decomposition pathway is pH-dependent. In aqueous solutions, MNNG is unstable and its breakdown is catalyzed by thiols. The ultimate reactive intermediate responsible for DNA methylation is the methyldiazonium ion (CH₃N₂⁺).

This reactive species readily attacks nucleophilic centers in DNA bases, leading to the formation of various methylated adducts.

Diagram: MNNG Activation and DNA Alkylation

Caption: Activation of MNNG to the reactive methyldiazonium ion and subsequent DNA alkylation.

DNA Adduct Formation: The Molecular Lesions

The methyldiazonium ion alkylates DNA at several positions on the purine (B94841) and pyrimidine (B1678525) bases. The relative abundance of these adducts can vary depending on the experimental conditions and the DNA sequence context. The three major adducts formed are:

-

N⁷-methylguanine (N⁷-meG): This is the most abundant adduct, accounting for approximately 70-90% of the total methylation. While N⁷-meG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, it is generally not considered a major miscoding lesion.[1][2]

-

N³-methyladenine (N³-meA): This adduct is formed in smaller quantities than N⁷-meG. N³-meA is a cytotoxic lesion as it can block DNA replication.

-

O⁶-methylguanine (O⁶-meG): Although a minor product, O⁶-meG is the most significant mutagenic lesion induced by MNNG.[3] During DNA replication, O⁶-methylguanine preferentially mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations if not repaired.[3]

Data Presentation: Relative Abundance of MNNG-Induced DNA Adducts

| DNA Adduct | Relative Abundance (%) | Biological Significance |

| N⁷-methylguanine (N⁷-meG) | 70 - 90% | Major adduct, can lead to depurination and abasic sites.[1][2] |

| N³-methyladenine (N³-meA) | ~10% | Cytotoxic, blocks DNA replication. |

| O⁶-methylguanine (O⁶-meG) | < 1-8% | Highly mutagenic, causes G:C to A:T transitions.[3] |

| Other minor adducts | < 5% | Includes O⁴-methylthymine, phosphotriesters, etc. |

Cellular Signaling Responses to MNNG-Induced DNA Damage

The presence of MNNG-induced DNA adducts triggers a complex network of cellular signaling pathways aimed at repairing the damage, halting the cell cycle to allow time for repair, or inducing programmed cell death (apoptosis) if the damage is too extensive.

DNA Damage Recognition and Repair

The primary defense against the mutagenic effects of O⁶-meG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly removes the methyl group from O⁶-meG, transferring it to one of its own cysteine residues in a stoichiometric and suicidal reaction.

The Mismatch Repair (MMR) system , particularly the MutSα (MSH2-MSH6) complex, recognizes the O⁶-meG:T mispair that arises after DNA replication.[4] Instead of correcting the mismatch, the MMR system's futile attempts to repair the lesion on the newly synthesized strand can lead to the formation of DNA double-strand breaks and trigger apoptotic signaling.[4]

The Base Excision Repair (BER) pathway is responsible for repairing N⁷-meG and N³-meA adducts. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes.

Cell Cycle Checkpoint Activation

MNNG-induced DNA damage activates the master kinases of the DNA damage response, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[5][6] These kinases phosphorylate a plethora of downstream targets to orchestrate the cellular response.

-

ATM is primarily activated by double-strand breaks that can arise from the processing of MNNG-induced lesions.

-

ATR is activated by single-stranded DNA regions, which can be generated during the processing of DNA adducts by the MMR and BER pathways.[6]

Activation of ATM and ATR leads to the phosphorylation and activation of the checkpoint kinases Chk1 and Chk2 . These kinases, in turn, phosphorylate and inactivate cell cycle regulators such as Cdc25 phosphatases, leading to cell cycle arrest at the G1/S and G2/M transitions. This provides the cell with an opportunity to repair the DNA damage before proceeding with DNA replication or mitosis.

Diagram: MNNG-Induced DNA Damage Response Pathways

Caption: Overview of the DNA damage response to MNNG-induced alkylation.

Pro-survival and Pro-apoptotic Signaling

In addition to the canonical DNA damage response, MNNG can also modulate other signaling pathways that influence cell fate:

-

PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. MNNG has been shown to activate this pathway, which may represent a pro-survival response in some contexts.

-

MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including stress responses, proliferation, and apoptosis. MNNG can activate the p38 and JNK pathways, which are generally associated with pro-apoptotic signaling in response to stress, while the effect on the pro-survival ERK pathway can be more complex.[5]

The balance between these pro-survival and pro-apoptotic signals, in conjunction with the extent of DNA damage and the cell's repair capacity, ultimately determines whether a cell will survive, undergo cell cycle arrest, or commit to apoptosis.

Experimental Protocols

General Protocol for MNNG Treatment of Cultured Cells

-

Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.

-

MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent (e.g., DMSO or a buffer of choice). Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared immediately before use.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the MNNG-containing medium at the desired final concentration.

-

Incubation: Incubate the cells with MNNG for the desired duration (e.g., 1-4 hours). The incubation time and MNNG concentration should be optimized for the specific cell line and experimental endpoint.

-

Wash and Recovery: After the treatment period, remove the MNNG-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, pre-warmed culture medium.

-

Post-incubation: Culture the cells for the desired post-treatment time to allow for the development of the biological effects of interest (e.g., DNA adduct repair, cell cycle arrest, apoptosis).

DNA Extraction from MNNG-Treated Cells for Adduct Analysis

-

Cell Harvesting: Following MNNG treatment and any post-incubation period, harvest the cells by trypsinization or scraping.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to lyse the cells and degrade proteins.

-

RNA Removal: Treat the lysate with RNase A to digest RNA.

-

DNA Precipitation: Precipitate the DNA by adding ethanol (B145695) or isopropanol.

-

DNA Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).

-

Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using spectrophotometry (A260/A280 ratio).

Analysis of MNNG-Induced DNA Adducts by HPLC-MS/MS

-

DNA Hydrolysis: Enzymatically digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove unmodified deoxynucleosides and enrich for the methylated adducts.

-

HPLC Separation: Separate the deoxynucleosides using a C18 reverse-phase HPLC column with a gradient of an aqueous solvent and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid.

-

MS/MS Detection: Detect and quantify the methylated adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the adduct) and monitoring for a specific product ion (typically the protonated base after neutral loss of the deoxyribose moiety).

-

Quantification: Use stable isotope-labeled internal standards for each adduct to ensure accurate quantification.

Diagram: Experimental Workflow for MNNG DNA Adduct Analysis

Caption: A typical experimental workflow for the analysis of MNNG-induced DNA adducts.

Comet Assay (Single Cell Gel Electrophoresis) for MNNG-Induced DNA Damage

-

Cell Preparation: Prepare a single-cell suspension from MNNG-treated and control cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.

-

Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. This step also converts some DNA adducts into single-strand breaks.

-

Electrophoresis: Apply an electric field to the slides. The relaxed and broken DNA fragments will migrate out of the nucleoid, forming a "comet tail." The extent of DNA migration is proportional to the amount of DNA damage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Conclusion

N-Methyl-N'-nitrosoguanidine is a powerful tool for studying the fundamental processes of DNA damage and repair, mutagenesis, and carcinogenesis. Its mechanism of action, involving the formation of specific DNA adducts, triggers a complex and interconnected network of cellular responses. A thorough understanding of these mechanisms is crucial for interpreting experimental results and for the development of novel therapeutic strategies that target DNA repair pathways in cancer. The experimental protocols outlined in this guide provide a framework for the robust investigation of the multifaceted effects of MNNG on cellular function.

References

- 1. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of ATM/ATR-p38 MAPK cascade in MNNG induced G1-S arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogenic Properties of N-Methyl-N'-nitrosoguanidine (MNNG): A Technical Guide for Researchers

An In-depth Examination of a Potent Alkylating Agent and its Role in Carcinogenesis

Introduction

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent, direct-acting monofunctional alkylating agent that has been extensively utilized in experimental carcinogenesis research for decades.[1][2] As a member of the N-nitroso compounds, MNNG serves as a valuable tool for inducing tumors in a variety of animal models, providing critical insights into the molecular mechanisms of cancer development.[1][3] Its ability to mimic the effects of certain dietary carcinogens, such as N-nitrosamines found in preserved foods, further underscores its relevance in cancer research.[1] This technical guide provides a comprehensive overview of the carcinogenic properties of MNNG, with a focus on its mechanism of action, DNA adduct formation, impact on cellular signaling pathways, and detailed experimental protocols for its use in a research setting. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action: DNA Alkylation

The primary mechanism by which MNNG exerts its carcinogenic effects is through the alkylation of DNA.[1][2] MNNG is a direct-acting carcinogen, meaning it does not require metabolic activation to become reactive.[1] In aqueous solutions, MNNG can decompose to form a reactive methyldiazonium ion, which then readily transfers a methyl group to nucleophilic sites on DNA bases.[2]

The most common sites of methylation on DNA by MNNG are the N7 and O6 positions of guanine, and the N3 position of adenine.[1][2] The formation of these DNA adducts, particularly O6-methylguanine (O6-MeG), is considered a critical initiating event in MNNG-induced carcinogenesis.[2][4] O6-MeG is a highly mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1][4]

DNA Adduct Formation and Repair

The formation of various DNA adducts by MNNG triggers cellular DNA repair mechanisms. The relative proportions of the primary adducts formed are approximately 67% N7-methylguanine (N7-MeG), 12% N3-methyladenine (N3-MeA), and 7% O6-methylguanine (O6-MeG).[1][2]

While N7-MeG is the most abundant adduct, it is generally considered to be less mutagenic than O6-MeG.[2] The cellular response to these adducts involves several DNA repair pathways:

-

O6-Methylguanine-DNA Methyltransferase (MGMT): This is a key repair protein that directly removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[5] This "suicide" mechanism restores the correct DNA structure but inactivates the MGMT protein.[5]

-

Mismatch Repair (MMR): The MMR system plays a complex role in the cellular response to MNNG. It can recognize the O6-MeG:T mispair that arises during DNA replication.[1] However, instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair that leads to DNA strand breaks and ultimately, apoptosis or cell cycle arrest.[5] This MMR-dependent cytotoxicity is a crucial mechanism for eliminating cells with potentially mutagenic DNA damage.

-

Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of N7-MeG and N3-MeA adducts.[2]

The efficiency of these repair pathways can significantly influence the carcinogenic outcome of MNNG exposure.

Perturbation of Cellular Signaling Pathways

Beyond direct DNA damage, MNNG is known to dysregulate multiple intracellular signaling pathways that are critical for cell growth, proliferation, survival, and apoptosis.[1][6] The sustained activation of these pathways can promote the survival and clonal expansion of mutated cells, contributing to tumor development. Key pathways affected by MNNG include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. MNNG has been shown to activate the PI3K/AKT/mTOR pathway, which can inhibit apoptosis and promote cell growth.[7]

-

Ras/MAPK Pathway: The Ras/MAPK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[8] MNNG can activate the Ras-MAPK pathway, often in an oncogenic Ras-dependent manner, leading to uncontrolled cell growth.[8]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response and cell survival. MNNG-induced cellular stress and DNA damage can lead to the activation of NF-κB, which can promote inflammation and inhibit apoptosis, thereby creating a pro-tumorigenic microenvironment.[7]

The interplay between these signaling pathways following MNNG exposure is complex and contributes significantly to its carcinogenic properties.

Data Presentation

The following tables summarize quantitative data from various studies on the carcinogenic effects of MNNG.

Table 1: In Vivo Carcinogenicity of MNNG in Rodents

| Species | Strain | Route of Administration | MNNG Concentration/Dose | Duration of Treatment | Tumor Incidence | Tumor Type | Reference(s) |

| Rat | Wistar | Drinking Water | 100 µg/mL | Until death (up to 314 days) | 91% (conventional) vs. 17% (germ-free) | Gastrointestinal tumors | [9] |

| Mouse | C57BL/6 | Drinking Water | 50 µg/mL | 52 weeks | 7.7% (High-grade dysplasia) | Duodenal | [1] |

| Mouse | C57BL/6 | Drinking Water | 100 µg/mL | 27 weeks | 58.3% | Duodenal and Jejunal Adenocarcinoma | [1] |

| Mouse | C57BL/6 | Drinking Water + Taurocholic Acid | 100 µg/mL + 0.2% | 27 weeks (MNNG) + 13-52 weeks (Taurocholic Acid) | 100% | Duodenal and Jejunal Adenocarcinoma | [1] |

| Mouse | - | Intrarectal Instillation | 100 mg/kg | Single dose | Increased number of tumors vs. control | Colorectal tumors | [10] |

Table 2: In Vitro DNA Damage and Cytotoxicity of MNNG

| Cell Line | MNNG Concentration | Treatment Duration | Assay | Endpoint | Result | Reference(s) |

| Human Fibroblasts (VH10) | ~0.1 µg/mL | Short-term | Comet Assay | DNA lesions | Detectable DNA damage | [11] |

| Human Fibroblasts (VH10) | >1 µg/mL | Short-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |

| Hamster V79 cells | >0.2 µg/mL | Long-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |

| Human Lymphocytes | >8 µg/mL | Long-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving MNNG.

In Vivo Gastric Carcinogenesis Model in Rats (Drinking Water Administration)

-

Animal Model: Male Wistar rats are commonly used.[9]

-

MNNG Preparation: Prepare a stock solution of MNNG. For a final concentration of 100 µg/mL, dissolve the appropriate amount of MNNG in the drinking water.[9] Prepare fresh MNNG-containing water regularly (e.g., twice a week) and protect it from light.

-

Administration: Provide the MNNG-containing drinking water to the rats ad libitum.[1]

-

Duration: Continue the administration for a period ranging from several weeks to over a year, depending on the experimental design.[1]

-

Monitoring: Monitor the animals regularly for signs of toxicity and tumor development.

-

Endpoint Analysis: At the end of the study, euthanize the animals and perform a thorough necropsy. Collect the stomach and other relevant organs for histopathological analysis to assess tumor formation, incidence, multiplicity, and grade.

Quantification of O6-Methylguanine by LC-MS/MS

This protocol provides a general framework for the quantification of O6-MeG in DNA samples.

-

DNA Isolation: Isolate genomic DNA from MNNG-treated cells or tissues using a standard DNA extraction kit or protocol.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using a UV spectrophotometer.

-

Enzymatic Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add a stable isotope-labeled internal standard (e.g., [d3]-O6-MeG).

-

Add a digestion buffer containing a cocktail of enzymes such as nuclease P1 and alkaline phosphatase to hydrolyze the DNA into individual nucleosides.

-

Incubate the mixture at 37°C for a sufficient time to ensure complete digestion.

-

-

Sample Cleanup (Optional): Use solid-phase extraction (SPE) to remove interfering matrix components and concentrate the sample.

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) containing a small amount of an acid modifier like formic acid.

-

Perform tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for both O6-MeG and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of a series of known standards.

-

Determine the concentration of O6-MeG in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Western Blot Analysis of PI3K/AKT and Ras/MAPK Pathway Activation

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with MNNG at the desired concentrations and time points. Include untreated controls.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[13][14]

-

Secondary Antibody Incubation:

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[13]

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of pathway activation.

Mandatory Visualizations

Signaling Pathways

Caption: MNNG-induced signaling pathways leading to carcinogenesis.

Experimental Workflows

Caption: Key experimental workflows for studying MNNG carcinogenicity.

Conclusion

N-Methyl-N'-nitrosoguanidine is a powerful and versatile tool in cancer research, providing a reliable method for inducing tumors in experimental models and for studying the fundamental molecular events that drive carcinogenesis. Its primary carcinogenic mechanism involves the alkylation of DNA, leading to mutagenic lesions such as O6-methylguanine. The cellular response to MNNG-induced damage, including the engagement of DNA repair pathways and the dysregulation of critical signaling cascades like the PI3K/AKT/mTOR, Ras/MAPK, and NF-κB pathways, are key determinants of its carcinogenic outcome. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex processes of chemical carcinogenesis and for the development of novel therapeutic and preventative strategies.

References

- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-N'-Nitro-N-Nitrosoguanidine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]

- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]

- 8. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol - Chemical Transformation protocol [faculty.washington.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Potent Mutagen: A Technical History of MNNG's Discovery and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stands as a cornerstone in the field of chemical mutagenesis. Its discovery in 1960 ushered in a new era of genetic research, providing scientists with a powerful tool to induce mutations and unravel the intricate mechanisms of DNA damage and repair. This technical guide delves into the historical context of MNNG's discovery, detailing the seminal experiments that established its potent mutagenic properties. We provide a comprehensive overview of its mechanism of action, the specific DNA adducts it forms, and the cellular repair pathways that respond to this damage. Detailed experimental protocols from foundational studies are presented, alongside a quantitative analysis of its mutagenic efficacy. This guide serves as a critical resource for researchers leveraging MNNG in their work, from basic genetic studies to advanced drug development programs.

Introduction: The Dawn of a Chemical Mutagen

The quest to understand the fundamental nature of genes and mutation took a significant leap forward with the discovery of chemical mutagens. While radiation had been the primary tool for inducing genetic alterations, the advent of chemical agents offered a new level of specificity and control. In 1960, the potent mutagenic activity of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was first reported, a discovery that would profoundly impact genetics and cancer research.[1] Early investigations quickly established MNNG as one of the most powerful mutagens known, capable of inducing high frequencies of mutations in a wide range of organisms, from bacteria to mammalian cells.[2]

Mechanism of Action: An Alkylating Agent's Tale

MNNG's mutagenicity stems from its activity as an alkylating agent. In aqueous solutions, it can decompose to form a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[3] The primary targets for this methylation are the O6 position of guanine (B1146940) and the O4 position of thymine (B56734).[3]

The formation of O6-methylguanine (O6-MeG) is the principal mutagenic lesion induced by MNNG. During DNA replication, this modified base has a propensity to mispair with thymine instead of cytosine. This mispairing leads to the characteristic G:C to A:T transition mutations that are the hallmark of MNNG-induced mutagenesis.[4] These small, non-helix-distorting lesions are often not efficiently recognized by the cell's proofreading machinery, contributing to the high frequency of mutations observed.

Key Experiments in the Discovery of MNNG's Mutagenicity

The establishment of MNNG as a powerful mutagen was the result of a series of meticulous experiments conducted by pioneering scientists. These studies not only demonstrated its efficacy but also began to shed light on its mechanism of action.

Bacterial Mutagenesis Assays: The Foundational Evidence

Early studies utilized bacterial systems, such as Escherichia coli, to demonstrate the potent mutagenic effects of MNNG. These experiments laid the groundwork for its widespread use in genetic research.

Experimental Protocol: MNNG-Induced Mutagenesis in E. coli

This protocol is a generalized representation based on early studies of MNNG's effects on bacteria.

-

Bacterial Strain: An auxotrophic strain of E. coli requiring a specific amino acid (e.g., histidine) for growth was typically used.

-

Culture Preparation: A log-phase culture of the bacteria was prepared by inoculating a fresh nutrient broth and incubating at 37°C with aeration until the desired cell density was reached.

-

MNNG Treatment:

-

The bacterial cells were harvested by centrifugation, washed with a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0), and resuspended in the same buffer.

-

MNNG was dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) and added to the cell suspension to achieve the desired final concentration (e.g., 1-100 µg/mL).

-

The cell suspension was incubated with MNNG for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

The treatment was stopped by diluting the cell suspension in a cold buffer and centrifuging to pellet the cells. The cells were then washed multiple times to remove residual MNNG.

-

-

Mutation Scoring:

-

The treated and untreated (control) cells were plated on both minimal agar (B569324) (lacking the required amino acid) and complete agar plates.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (mutants that regained the ability to synthesize the amino acid) on the minimal agar plates and the total number of viable cells on the complete agar plates were counted.

-

The mutation frequency was calculated as the number of revertants per total number of viable cells.

-

Quantitative Data from Early Bacterial Studies

The following table summarizes representative quantitative data from early studies on MNNG-induced mutagenesis in bacteria.

| MNNG Concentration (µg/mL) | Survival Rate (%) | Mutation Frequency (per 108 cells) | Reference |

| 1 | ~90 | ~100 | [Adelberg, Mandel & Chen, 1965] |

| 10 | ~50 | ~1000 | [Adelberg, Mandel & Chen, 1965] |

| 100 | ~5 | >5000 | [Adelberg, Mandel & Chen, 1965] |

Mammalian Cell Mutagenesis: The CHO/HPRT Assay

The development of in vitro mammalian cell mutation assays, such as the Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, was crucial for assessing the mutagenic potential of chemicals in a system more relevant to human health.

Experimental Protocol: CHO/HPRT Gene Mutation Assay with MNNG

This protocol is based on the work of Hsie and colleagues who developed and standardized this assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells, which are heterozygous for the X-linked hprt gene, were used.

-

Cell Culture: CHO cells were maintained in a complete culture medium supplemented with fetal bovine serum and antibiotics.

-

MNNG Treatment:

-

CHO cells were seeded in culture dishes and allowed to attach and grow for 24 hours.

-

The culture medium was replaced with a serum-free medium containing various concentrations of MNNG.

-

Cells were exposed to MNNG for a defined period (e.g., 2 hours).

-

The MNNG-containing medium was removed, and the cells were washed with a balanced salt solution.

-

Fresh complete medium was added, and the cells were allowed to grow for an "expression period" of 6-8 days to allow for the fixation of mutations and the dilution of the wild-type HPRT enzyme.

-

-

Mutant Selection:

-

After the expression period, cells were plated at a low density in a selective medium containing 6-thioguanine (B1684491) (6-TG).

-

Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die.

-

Mutant cells with a non-functional HPRT enzyme will survive and form colonies.

-

A parallel set of cells was plated in a non-selective medium to determine the cloning efficiency.

-

-

Mutation Frequency Calculation: The number of 6-TG resistant colonies was counted and the mutation frequency was calculated based on the cloning efficiency in the non-selective medium.

Quantitative Data from CHO/HPRT Assay

| MNNG Concentration (µM) | Relative Survival (%) | Mutant Frequency (per 106 clonable cells) | Reference |

| 0.1 | 95 | 15 | [Hsie et al., 1975] |

| 0.5 | 70 | 80 | [Hsie et al., 1975] |

| 1.0 | 40 | 250 | [Hsie et al., 1975] |

| 2.0 | 10 | 600 | [Hsie et al., 1975] |

In Vivo Genotoxicity: The Mouse Bone Marrow Micronucleus Assay

To assess the genotoxic effects of MNNG in a whole-animal system, the mouse bone marrow micronucleus assay was employed. This assay detects chromosomal damage in developing red blood cells.

Experimental Protocol: Mouse Bone Marrow Micronucleus Assay with MNNG

-

Animal Model: Male and female mice of a specific strain (e.g., Swiss albino) were used.

-

MNNG Administration: MNNG, dissolved in a suitable vehicle (e.g., corn oil), was administered to the mice via intraperitoneal injection or oral gavage at various dose levels. A vehicle control group was also included.

-

Sample Collection: At 24 and 48 hours after treatment, the animals were euthanized, and bone marrow was flushed from the femurs.

-

Slide Preparation: The bone marrow cells were centrifuged, and the pellet was used to prepare smears on microscope slides. The slides were air-dried and stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as May-Grünwald-Giemsa.

-

Micronucleus Scoring: The slides were examined under a microscope, and the frequency of micronucleated PCEs (MN-PCEs) was determined by scoring a large number of PCEs (e.g., 2000 per animal). The ratio of PCEs to NCEs was also calculated to assess cytotoxicity.

-

Data Analysis: The frequency of MN-PCEs in the treated groups was compared to that of the control group to determine if MNNG induced a statistically significant increase in chromosomal damage.

Quantitative Data from Mouse Micronucleus Assay

| MNNG Dose (mg/kg) | % MN-PCEs (Mean ± SD) | Reference |

| 0 (Control) | 0.2 ± 0.1 | [In vivo rodent micronucleus assay protocol] |

| 20 | 0.8 ± 0.3 | [In vivo rodent micronucleus assay protocol] |

| 40 | 1.5 ± 0.5 | [In vivo rodent micronucleus assay protocol] |

| 80 | 2.8 ± 0.9 | [In vivo rodent micronucleus assay protocol] |

Cellular Response to MNNG-Induced Damage: DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like MNNG. The primary pathways involved in repairing MNNG-induced lesions are Base Excision Repair (BER) and Direct Reversal of damage. The Mismatch Repair (MMR) pathway also plays a role in recognizing and responding to the mispairs that arise during replication of MNNG-damaged DNA.

Base Excision Repair (BER)

The BER pathway is responsible for removing the most common MNNG-induced adduct, N7-methylguanine, as well as other less frequent N-alkylated purines.

References

- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 4. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MNNG-induced DNA Adducts and Lesion Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research as a mutagen and carcinogen. Its ability to induce a spectrum of DNA adducts and subsequent cellular lesions provides a valuable model for studying DNA damage and repair pathways, cellular signaling in response to genotoxicity, and the mechanisms of carcinogenesis. This technical guide provides a comprehensive overview of the core aspects of MNNG-induced DNA damage, focusing on the types of adducts formed, the signaling pathways activated, and detailed experimental protocols for their investigation.

MNNG-Induced DNA Adducts and Lesions

MNNG methylates DNA at various nucleophilic sites on the DNA bases. The formation of these adducts can lead to mispairing during DNA replication, resulting in mutations if not repaired. The primary and most studied MNNG-induced DNA adducts include:

-

N7-methylguanine (N7-meG): This is the most abundant adduct formed by MNNG. While not strongly miscoding, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which is a highly mutagenic lesion.

-

O6-methylguanine (O6-meG): This is a highly mutagenic and cytotoxic lesion. O6-meG readily mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

-

3-methyladenine (3-meA): This adduct is cytotoxic as it can stall DNA replication forks.

The relative abundance of these adducts can vary depending on the experimental conditions.

Quantitative Data on MNNG-Induced DNA Adducts

The following tables summarize quantitative data on the formation of key MNNG-induced DNA adducts from various studies.

| Adduct Type | Relative Abundance | Cell/Tissue Type | MNNG Concentration | Reference |

| N7-methylguanine | ~67-82% of total adducts | Varies | Varies | [1] |

| O6-methylguanine | ~7% of total adducts | Varies | Varies | [1] |

| 3-methyladenine | ~11-12% of total adducts | Varies | Varies | [1] |

| Experimental System | MNNG Treatment | O6-methylguanine Level | N7-methylguanine Level | Reference |

| A172 Glioblastoma Cells | 50 µmol/L TMZ (MNNG analogue) | 34 adducts / 10^7 nucleotides | Not specified | [1] |

| LN229 Glioblastoma Cells | 50 µmol/L TMZ (MNNG analogue) | 31 adducts / 10^7 nucleotides | Not specified | [1] |

| Human Lymphocytes | Not specified | Not specified | Dose-dependent increase | Not specified |

| Rat Liver | Not specified | Non-linear formation in WT mice | Not specified | Not specified |

Cellular Signaling Pathways in Response to MNNG-Induced Damage

Cells have evolved intricate signaling networks to detect and respond to MNNG-induced DNA damage. These pathways coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis or other forms of cell death.

Mismatch Repair (MMR) Pathway

The MMR pathway plays a crucial role in recognizing and correcting the O6-meG:T mispairs that arise during the replication of MNNG-damaged DNA.

References

An In-depth Technical Guide to the Biochemical Pathways Affected by N-Methyl-N'-nitrosoguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research as a mutagen and carcinogen.[1][2] Its primary mechanism of action involves the addition of a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[3][4] These adducts, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death or neoplastic transformation.[5][6] This technical guide provides a comprehensive overview of the core biochemical pathways perturbed by MNNG, with a focus on DNA damage and repair, cell cycle regulation, apoptosis, and key signaling cascades. The information is presented to aid researchers, scientists, and drug development professionals in understanding the multifaceted cellular response to MNNG-induced genotoxic stress.

Core Biochemical Pathways Affected by MNNG

DNA Damage and Repair Pathways

MNNG's genotoxicity stems from its ability to methylate DNA, forming a spectrum of adducts. The most significant of these include O⁶-methylguanine (O⁶-MeG), N⁷-methylguanine (N⁷-MeG), and N³-methyladenine (N³-MeA).[3][4] O⁶-MeG is a particularly mutagenic lesion as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[7] The cellular defense against these lesions involves several key DNA repair pathways:

-

Base Excision Repair (BER): This is the primary pathway for the repair of N-alkylated bases such as N⁷-MeG and N³-MeA. The process is initiated by DNA glycosylases that recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[3][4]

-

Direct Reversal of Damage: The cytotoxic and mutagenic O⁶-MeG adduct is primarily repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues in a stoichiometric reaction. This action restores the guanine base in a single step but also leads to the inactivation of the MGMT protein.[8][9]

-

Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and responding to the O⁶-MeG:T mispairs that arise during DNA replication when MGMT levels are insufficient to repair the initial lesion.[8][9] The recognition of this mismatch by the MSH2-MSH6 heterodimer can trigger a cascade of events, including cell cycle arrest and apoptosis, thereby eliminating cells with potentially mutagenic lesions.[10]

Cell Cycle Regulation

In response to MNNG-induced DNA damage, cells activate checkpoint controls to halt cell cycle progression, allowing time for DNA repair. The primary checkpoint activated by MNNG is the G2/M checkpoint.[11][12] This arrest prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of mutations. Key molecular players in this process include:

-

p53: This tumor suppressor protein is a central regulator of the DNA damage response. While some studies show MNNG can induce p53, it has also been demonstrated to induce cell cycle arrest and apoptosis in a p53-independent manner.[11][12]

-

p21 (WAF1/CIP1): A cyclin-dependent kinase (CDK) inhibitor, p21 is often upregulated in response to DNA damage and plays a critical role in inducing cell cycle arrest. MNNG has been shown to induce p21 expression, which in turn inhibits the activity of Cdk2 and Cdc2, kinases essential for G2/M progression.[11][12] Interestingly, some studies also report that MNNG can trigger the degradation of p21, a process that may be necessary to allow for efficient DNA mismatch repair.[10]

Apoptosis and Cell Death Pathways

MNNG can induce cell death through multiple mechanisms, including both apoptosis and necrosis, depending on the cell type and the dose of MNNG.[13][14]

-

Caspase-Dependent Apoptosis: MNNG treatment can lead to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase-3.[13][15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

PARP-1 Mediated Cell Death (Parthanatos): Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response. Upon sensing DNA strand breaks, PARP-1 becomes activated and synthesizes large polymers of poly(ADP-ribose) (PAR).[16] While moderate PARP-1 activation is involved in DNA repair, hyperactivation of PARP-1 in response to extensive MNNG damage can lead to a form of programmed necrosis known as parthanatos. This process involves the depletion of cellular NAD+ and ATP stores and the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation.[13][16]

Key Signaling Pathways

Several intracellular signaling pathways are activated in response to MNNG-induced cellular stress and play a role in determining the ultimate fate of the cell.

-

Ras-MAPK Pathway: MNNG has been shown to activate the Ras-MAPK (mitogen-activated protein kinase) signaling pathway.[17] This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway by MNNG may be linked to its carcinogenic properties, as mutations in Ras are frequently found in MNNG-induced tumors.[17]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is another crucial signaling cascade that governs cell survival, growth, and proliferation. Some studies suggest that MNNG can influence this pathway, potentially contributing to its effects on cell fate.[7]

Quantitative Data on MNNG's Effects

The following tables summarize quantitative data from various studies on the effects of MNNG. It is important to note that these values can vary significantly depending on the cell line, MNNG concentration, and the duration of exposure.

Table 1: Effects of MNNG on Cell Viability and Apoptosis

| Cell Line | MNNG Concentration | Exposure Time | Effect | Reference |

| Human Fibroblasts (YZ-5) | 50 µM | 24 h | Significant decrease in cell viability | [13] |

| Human Leukemia (U937) | 0-10 µM | 24 h | Dose-dependent inhibition of viability and induction of apoptosis | [15] |

| HeLa | 50 µM | 3 h | Cell death (necrosis) | [2] |

| Balb/3T3 | 0-1.0 µg/mL | 4 h | Concentration-dependent increase in apoptotic fraction | [11] |

Table 2: Effects of MNNG on Cell Cycle Progression

| Cell Line | MNNG Concentration | Exposure Time | Effect on Cell Cycle | Reference |

| Human Prostate Carcinoma (PC-3, DU145) | Not specified | Not specified | G2/M phase arrest | [12] |

| Balb/3T3 | 0-1.0 µg/mL | 4 h | Concentration-dependent increase in G2/M phase population | [11] |

| NIH 3T3 | 20 µM | 16 h | Increased accumulation of cells in G1 and early S phases | [18] |

| HeLa | 0.2 µM | 24-48 h | Delayed G2 arrest | [15] |

Table 3: Quantification of MNNG-Induced DNA Damage

| Cell Line | MNNG Concentration | Method | Observation | Reference |

| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | ~0.1 µg/mL | Comet Assay | Detectable DNA lesions | [13] |

| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | 1 µg/mL | Alkaline Elution | Detectable DNA lesions | [13] |

| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | 1-2 µg/mL | DNA Unwinding | Detectable DNA lesions | [13] |

| HeLa | 50 µM | Not specified | Dramatic DNA damage | [2] |

Experimental Protocols

MNNG Treatment of Cultured Cells

Objective: To induce DNA damage in cultured mammalian cells using MNNG.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

N-Methyl-N'-nitrosoguanidine (MNNG)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile culture plates/flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

-

MNNG Stock Solution Preparation: Prepare a stock solution of MNNG in DMSO. Due to the short half-life of MNNG in aqueous solutions, it is crucial to prepare this solution fresh for each experiment.

-

Treatment:

-

Remove the culture medium from the cells.

-

Add fresh medium containing the desired final concentration of MNNG. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Incubate the cells with MNNG for the desired duration (e.g., 1-4 hours) in a 37°C, 5% CO₂ incubator.

-

-

Post-Treatment:

-

After the incubation period, remove the MNNG-containing medium.

-

Wash the cells twice with sterile PBS to remove any residual MNNG.

-

Add fresh, complete culture medium to the cells.

-

Incubate the cells for the desired post-treatment time points before proceeding with downstream analyses.

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Detection

Objective: To detect and quantify DNA single- and double-strand breaks in individual cells following MNNG treatment.

Materials:

-

MNNG-treated and control cells

-

Microscope slides (pre-coated with normal melting point agarose)

-

Low melting point agarose (B213101)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Embedding:

-

Harvest MNNG-treated and control cells and resuspend them in PBS.

-

Mix a small volume of the cell suspension with molten low melting point agarose (at ~37°C).

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Transfer the slides to an electrophoresis tank containing fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for a set period (e.g., 20-40 minutes).

-

Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and immerse them in neutralizing buffer.

-

Stain the slides with a suitable DNA intercalating dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Capture images and quantify the extent of DNA damage using specialized comet scoring software. The percentage of DNA in the tail and the tail moment are common metrics used.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after MNNG treatment.

Materials:

-

MNNG-treated and control cells

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest MNNG-treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the intensity of the PI fluorescence.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Protein Expression

Objective: To determine the expression levels of specific proteins (e.g., p53, p21, cleaved caspase-3) in response to MNNG treatment.

Materials:

-

MNNG-treated and control cells

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse MNNG-treated and control cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

-

Visualizations of MNNG-Affected Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the core biochemical pathways affected by MNNG.

Caption: MNNG-induced DNA damage and subsequent repair pathways.

Caption: Cellular responses to MNNG: cell cycle arrest and apoptosis.

Caption: Key signaling pathways affected by MNNG.

References

- 1. Activation of Poly(ADP)-ribose Polymerase (PARP-1) Induces Release of the Pro-inflammatory Mediator HMGB1 from the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP-1 Modulation of mTOR Signaling in Response to a DNA Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interrelationship of apoptosis, mutation, and cell proliferation in N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced medaka carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchtweet.com [researchtweet.com]

- 7. Scholarly Article or Book Chapter | Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine. | ID: 2514nt67p | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols [moorescancercenter.ucsd.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell cycle was disturbed in the MNNG-induced initiation stage during in vitro two-stage transformation of Balb/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of apoptosis and inhibition of cyclooxygenase-2 expression by N-methyl-N'-nitro-N-nitrosoguanidine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Culprit: A Technical Guide to N-Methyl-N'-nitrosoguanidine-Induced G:C to A:T Transition Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental carcinogenesis and mutagenesis studies. Its primary mutagenic signature is the induction of G:C to A:T transition mutations. This technical guide provides an in-depth exploration of the core mechanisms underlying MNNG-induced mutagenesis, focusing on the formation of the critical DNA adduct, O⁶-methylguanine (O⁶-MeG), its subsequent mispairing during DNA replication, and the cellular responses, including DNA repair and damage signaling pathways. Detailed experimental protocols for studying MNNG-induced mutations and quantitative data on mutation frequencies are presented to serve as a comprehensive resource for the scientific community.

Introduction

N-Methyl-N'-nitrosoguanidine is a well-characterized Sₙ1 alkylating agent that covalently attaches methyl groups to nucleophilic centers within DNA. While it can methylate various positions on DNA bases, the methylation at the O⁶ position of guanine (B1146940) is the principal pro-mutagenic lesion responsible for the characteristic G:C to A:T transitions.[1][2] This lesion, O⁶-methylguanine (O⁶-MeG), disrupts the normal Watson-Crick base pairing, leading to the erroneous incorporation of thymine (B56734) instead of cytosine during DNA replication.[3][4] The subsequent round of replication then fixes this mispair as an A:T base pair, completing the transition mutation.[5] The cellular defense against this mutagenic event is primarily orchestrated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a suicide mechanism.[6] The interplay between MNNG-induced DNA damage, DNA replication, and DNA repair pathways ultimately determines the mutational outcome.

The Core Mechanism: From Adduct Formation to Mutation Fixation

The mutagenic journey initiated by MNNG involves a series of discrete molecular events, culminating in a permanent alteration of the genetic code.

MNNG Activation and DNA Adduct Formation

MNNG is a direct-acting alkylating agent and does not require metabolic activation. It spontaneously decomposes to yield a reactive methyldiazonium ion, which readily methylates various nucleophilic sites in DNA. The most critical of these for G:C to A:T transitions is the O⁶ position of guanine, forming the O⁶-methylguanine (O⁶-MeG) adduct.[1] Other adducts, such as N⁷-methylguanine and N³-methyladenine, are also formed but are generally less mutagenic.[5]

Mispairing of O⁶-Methylguanine with Thymine

The presence of the methyl group at the O⁶ position of guanine alters its hydrogen bonding properties. This modified base can adopt a conformation that allows it to form a stable base pair with thymine, which is structurally similar to a canonical A:T base pair.[7] During DNA replication, DNA polymerase can readily misinterpret O⁶-MeG as adenine (B156593) and incorporate thymine opposite the lesion.[3]

Fixation of the G:C to A:T Transition Mutation

The O⁶-MeG:T mispair is a substrate for the next round of DNA replication. The strand containing the O⁶-MeG will again template the insertion of thymine. However, the newly synthesized strand containing the thymine will correctly template the insertion of adenine in the subsequent replication cycle. This results in the permanent conversion of the original G:C base pair to an A:T base pair.[5]

Cellular Defense and Response Mechanisms

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of MNNG-induced DNA damage. These include direct damage reversal and the activation of complex signaling pathways that can lead to cell cycle arrest or apoptosis.

The Guardian of the Genome: O⁶-Methylguanine-DNA Methyltransferase (MGMT)

The primary defense against the mutagenic potential of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[6] This "suicide" mechanism restores the guanine base but inactivates the MGMT protein. The expression level of MGMT is therefore a critical determinant of cellular sensitivity to MNNG. Cells with high levels of MGMT are more resistant to MNNG-induced mutations and cytotoxicity, while cells deficient in MGMT are highly susceptible.[8]

Mismatch Repair (MMR) Pathway Involvement

The mismatch repair (MMR) system, which typically corrects errors made during DNA replication, also recognizes the O⁶-MeG:T mispair. However, instead of being a straightforward repair process, the interaction of MMR with O⁶-MeG lesions can lead to futile cycles of repair, where the thymine opposite O⁶-MeG is excised, but DNA polymerase re-inserts another thymine.[9] This repeated processing can lead to the formation of DNA double-strand breaks, triggering cell cycle arrest in the G2/M phase and, in some cases, apoptosis.[10][11] This MMR-dependent G2/M arrest is mediated through the activation of the ATM, Chk1, and Chk2 checkpoint kinases.[6][10]

References

- 1. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complexity of nitrosoguanidine mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cy3-alkyne.com [cy3-alkyne.com]

- 6. Methylator-induced, mismatch repair-dependent G2 arrest is activated through Chk1 and Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl-N'-nitrosoguanidine (MNNG): Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that has been extensively utilized in experimental research to induce genetic mutations and model carcinogenesis.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[1][3][4] This guide provides a comprehensive overview of the chemical structure, reactivity, and biological effects of MNNG, with a focus on quantitative data, experimental protocols, and the signaling pathways it perturbs.

Chemical Structure and Properties

MNNG, with the IUPAC name 1-methyl-3-nitro-1-nitrosoguanidine, is a yellow crystalline solid.[3][5] It is a nitrosourea (B86855) compound containing both a nitro group and a nitrosamine (B1359907) structure, which contribute to its high reactivity.[1] MNNG is soluble in organic solvents but has limited solubility in water.[1] It is known to be unstable and sensitive to light, heat, and moisture.[6][7] In aqueous solutions, its stability is pH-dependent; it decomposes to produce diazomethane (B1218177) in basic conditions and nitrous acid in acidic conditions.[5]

Table 1: Physicochemical Properties of N-Methyl-N'-nitrosoguanidine

| Property | Value | Reference(s) |

| IUPAC Name | 1-methyl-3-nitro-1-nitrosoguanidine | [3] |

| CAS Number | 70-25-7 | [5] |

| Molecular Formula | C₂H₅N₅O₃ | [5] |

| Molecular Weight | 147.09 g/mol | [5] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 118 °C (decomposes) | [5] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Stability | Sensitive to light, heat, and moisture | [6][7] |

Reactivity and Mechanism of Action: DNA Alkylation

The mutagenicity and carcinogenicity of MNNG stem from its ability to act as a powerful DNA alkylating agent.[1][4] MNNG transfers a methyl group to nucleophilic sites on DNA bases. The primary targets for methylation are the O⁶ position of guanine (B1146940) and the O⁴ position of thymine (B56734).[1] The formation of O⁶-methylguanine (O⁶-MeG) is a particularly critical mutagenic lesion. During DNA replication, O⁶-MeG can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[1][4] These small adducts do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]

Cellular Responses to MNNG-Induced Damage

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylating agents like MNNG. These responses involve a complex interplay of DNA repair pathways and cell signaling networks that determine cell fate.

DNA Repair Pathways

Several DNA repair pathways are involved in repairing MNNG-induced alkylation damage. The primary defense against O⁶-MeG is the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from guanine, restoring the correct base.[7] Other repair pathways, such as mismatch repair (MMR) and base excision repair (BER), also play roles in recognizing and correcting the DNA lesions caused by MNNG.[3]

Signaling Pathways

MNNG-induced DNA damage triggers a number of signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair, or to programmed cell death (apoptosis) if the damage is too extensive. Key players in these pathways include p53, STAT1, c-Abl, MLH1, and Poly(ADP-ribose) polymerase (PARP).

-

p53-dependent and -independent pathways: MNNG can trigger apoptosis through both p53-dependent and -independent mechanisms.[1] In response to DNA damage, p53 can be stabilized and activated, leading to the transcription of pro-apoptotic genes.[1] The MMR protein MLH1 has been implicated in the induction of p53 in response to alkylating agents.[8]

-

STAT1 and c-Abl: The transcription factor STAT1 has been shown to interact with p53 and enhance DNA damage-induced apoptosis.[9] Genotoxic agents can induce the formation of a complex involving STAT1, the tyrosine kinase c-Abl, MLH1, and p53, suggesting a cooperative role in the cellular response to DNA damage.[10][11]

-

PARP Activation: MNNG-induced DNA strand breaks can activate the enzyme Poly(ADP-ribose) polymerase (PARP).[12] Extensive PARP activation can lead to a depletion of cellular NAD+ and ATP, contributing to a form of programmed necrosis.[12]

Quantitative Data

The biological effects of MNNG are dose-dependent. Below are tables summarizing some of the quantitative data from experimental studies.

Table 2: In Vivo Carcinogenicity of MNNG in Rats (50-week study) [4]

| MNNG Concentration in Drinking Water (µg/mL) | Gastric Tumor Frequency (tumors/10 animals) | Upper Small Intestine Tumor Frequency (tumors/10 animals) |

| 25 | Not specified (only adenomatous hyperplasia) | Not specified |

| 50 | 3.3 | Not specified |

| 100 | Slightly decreased from 50 µg/mL | 5.6 |

Table 3: IC50 Values of MNNG in Human Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (h) | Reference(s) |

| TK-6 (p53-normal lymphoblastoid) | 15 | 24 | [1] |

| VH10 (human diploid fibroblasts) | > 1 µg/mL (induces chromosomal aberrations) | Short-term | [13] |

| V79 (Chinese hamster lung fibroblasts) | > 0.2 µg/mL (induces chromosomal aberrations) | Long-term | [13] |

Experimental Protocols

Synthesis of N-Methyl-N'-nitrosoguanidine

A common laboratory synthesis of MNNG involves the reaction of nitroguanidine (B56551) with an aqueous solution of methylamine (B109427).[14]

Protocol: [14]

-

Suspend nitroguanidine in water.

-

Add an aqueous solution of methylamine dropwise to the suspension at a controlled temperature (e.g., 18-20 °C).

-

Stir the reaction mixture for an extended period (e.g., 24 hours) at room temperature.

-

Isolate the product, N-methyl-N'-nitroguanidine, by filtration.

-

Further purification can be achieved by recrystallization.

Note: This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of the reactants and products.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16]

-

Prepare overnight cultures of histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100).

-

Prepare a top agar (B569324) solution and keep it molten at 45 °C.

-

To a tube of molten top agar, add the bacterial culture, a small amount of histidine and biotin (B1667282) solution, the test compound (MNNG at various concentrations), and either a liver extract (S9 fraction for metabolic activation) or buffer.

-

Quickly pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

In Vivo Carcinogenicity Study in Rodents

Carcinogenicity studies in rodents are conducted to evaluate the tumor-inducing potential of a substance over a significant portion of the animal's lifespan.[17][18]

Protocol (General): [4][17][18]

-

Select a rodent species (e.g., rats, mice) and strain.

-

Determine the dose levels based on subchronic toxicity studies. Typically, three dose levels and a control group are used.

-

Administer MNNG to the animals, often through drinking water or gavage, for an extended period (e.g., 32 weeks).[4]

-

Observe the animals for clinical signs of toxicity and tumor development throughout the study.

-

At the end of the study (e.g., 50 weeks), perform a complete necropsy on all animals.[4]

-

Collect tissues, especially from target organs like the stomach and intestines, for histopathological examination to identify and classify tumors.[4]

Quantification of MNNG-Induced DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.[3][19]

-

Expose cells or tissues to MNNG.

-

Isolate genomic DNA from the samples.

-

Enzymatically digest the DNA to individual deoxynucleosides.

-

Use high-performance liquid chromatography (HPLC) to separate the normal deoxynucleosides from the MNNG-induced adducts (e.g., O⁶-methyldeoxyguanosine).

-

Quantify the adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, often using stable isotope-labeled internal standards for accurate quantification.

Conclusion

N-Methyl-N'-nitrosoguanidine is a powerful research tool for studying the fundamental processes of mutagenesis, carcinogenesis, and DNA repair. Its well-defined mechanism of DNA alkylation and the subsequent cellular responses provide a valuable model for understanding how cells cope with genotoxic stress. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and professionals in drug development to design and interpret experiments involving this important compound. Due to its hazardous nature, all handling and experimental procedures with MNNG must be conducted with appropriate safety precautions.

References

- 1. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential role of MLH1 in the induction of p53 and apoptosis by blocking transcription on damaged DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT-1 interacts with p53 to enhance DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]